Cas no 879305-72-3 (2-Cyano-N-[4-[(difluoromethyl)thio]phenyl]-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-propenamide)
![2-Cyano-N-[4-[(difluoromethyl)thio]phenyl]-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-propenamide structure](https://it.kuujia.com/scimg/cas/879305-72-3x500.png)
879305-72-3 structure
Nome del prodotto:2-Cyano-N-[4-[(difluoromethyl)thio]phenyl]-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-propenamide
2-Cyano-N-[4-[(difluoromethyl)thio]phenyl]-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-dimethyl-1-phenyl-1h-pyrrol-3-yl)prop-2-enamide
- 879305-72-3
- Z44313576
- (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enamide
- EN300-26607932
- 2-Cyano-N-[4-[(difluoromethyl)thio]phenyl]-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-propenamide
-
- Inchi: 1S/C23H19F2N3OS/c1-15-12-17(16(2)28(15)20-6-4-3-5-7-20)13-18(14-26)22(29)27-19-8-10-21(11-9-19)30-23(24)25/h3-13,23H,1-2H3,(H,27,29)
- Chiave InChI: BLNZJYXGUMVBOA-UHFFFAOYSA-N
- Sorrisi: C(NC1=CC=C(SC(F)F)C=C1)(=O)C(C#N)=CC1C=C(C)N(C2=CC=CC=C2)C=1C
Proprietà calcolate
- Massa esatta: 423.12168974g/mol
- Massa monoisotopica: 423.12168974g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 663
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.3
- Superficie polare topologica: 83.1Ų
Proprietà sperimentali
- Densità: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 601.0±55.0 °C(Predicted)
- pka: 10.03±0.70(Predicted)
2-Cyano-N-[4-[(difluoromethyl)thio]phenyl]-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26607932-0.05g |
2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)prop-2-enamide |
879305-72-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-N-[4-[(difluoromethyl)thio]phenyl]-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-propenamide Letteratura correlata
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
879305-72-3 (2-Cyano-N-[4-[(difluoromethyl)thio]phenyl]-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-propenamide) Prodotti correlati
- 803634-54-0(1H-Azepine, hexahydro-4-methylene-)
- 861710-21-6(2-(4-ethylcyclohexyl)propane-1,3-diol)
- 2639390-71-7(rac-(3R,6R)-1-(tert-butoxy)carbonyl-6-(propan-2-yl)piperidine-3-carboxylic acid)
- 55881-96-4(Sclareol glycol)
- 52959-28-1(1,3-Benzenedicarboxylic acid, 4,6-dihydroxy-, dimethyl ester)
- 2680814-41-7(benzyl N-4-(hydroxycarbamoyl)phenylcarbamate)
- 1421587-23-6((E)-N-({5-hydroxy(thiophen-2-yl)methylthiophen-2-yl}methyl)-2-phenylethene-1-sulfonamide)
- 1806892-07-8(4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine)
- 1326851-64-2(2-{[(3-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 1806997-29-4(Methyl 4-amino-3-bromopyridine-5-acetate)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
